1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid
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Overview
Description
1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and an isopropoxy-phenyl group
Preparation Methods
The synthesis of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Isopropoxy-phenyl Group: The isopropoxy-phenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-4-carboxylic acid: Another structural isomer with the carboxylic acid group at a different position.
1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-sulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group.
Biological Activity
1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid is a synthetic compound belonging to the class of pyrrolidine derivatives. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
The molecular formula of this compound is C14H17NO4, with a molecular weight of 263.29 g/mol. Key physical properties include:
Property | Value |
---|---|
Molecular Formula | C14H17NO4 |
Molecular Weight | 263.29 g/mol |
Boiling Point | 537.3 °C |
Flash Point | 278.7 °C |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving diketones or diamines.
- Introduction of the Isopropoxy-phenyl Group: Nucleophilic substitution reactions are commonly used for this purpose.
- Carboxylation: The carboxylic acid group is introduced using carbon dioxide or carboxylating agents.
Anticancer Activity
Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. A study involving various derivatives showed that certain compounds displayed potent cytotoxic effects against A549 human lung adenocarcinoma cells. The viability of these cells was assessed using an MTT assay after treatment with the compounds at a concentration of 100 µM for 24 hours, comparing their efficacy to that of cisplatin, a standard chemotherapeutic agent .
Key Findings:
- Compounds exhibited structure-dependent anticancer activity.
- Specific derivatives showed enhanced activity against multidrug-resistant cancer cell lines.
Antimicrobial Activity
This compound also displays notable antimicrobial properties. Studies have highlighted its effectiveness against various multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The antimicrobial activity was evaluated through standard susceptibility testing methods against clinically relevant strains .
Summary of Antimicrobial Efficacy:
- Effective against methicillin-resistant Staphylococcus aureus (MRSA).
- Demonstrated selective inhibition against resistant strains.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in cancer cell proliferation and microbial resistance mechanisms. For instance, some studies suggest that it may inhibit the BACE-1 enzyme, which is implicated in Alzheimer's disease, showcasing its potential beyond anticancer and antimicrobial applications .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
-
Anticancer Study on A549 Cells:
- Objective: Evaluate cytotoxicity and compare with cisplatin.
- Method: MTT assay post-treatment with various derivatives.
- Results: Select compounds showed significantly lower cell viability compared to controls, indicating strong anticancer potential.
-
Antimicrobial Study:
- Objective: Assess effectiveness against multidrug-resistant bacteria.
- Method: Susceptibility testing against clinical isolates.
- Results: Compounds demonstrated effective inhibition of growth in resistant strains.
Properties
IUPAC Name |
5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9(2)19-12-5-3-11(4-6-12)15-8-10(14(17)18)7-13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAKUPPPTKCJFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389948 |
Source
|
Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351066-81-4 |
Source
|
Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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